molecular formula C7H10N4O B1493750 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one CAS No. 2137575-03-0

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Cat. No. B1493750
CAS RN: 2137575-03-0
M. Wt: 166.18 g/mol
InChI Key: FQSJFMYIDVUTAJ-UHFFFAOYSA-N
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Description

“3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2137575-03-0. It has a molecular weight of 166.18 and its IUPAC name is this compound . This compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12). The InChI key is FQSJFMYIDVUTAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Drug Discovery

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer treatment. Smyth et al. (2010) highlight the compound's potential in developing a novel kinase-focused library, underlining its suitability for ATP competitive binding to kinase enzymes. This research emphasizes efficient routes for synthesizing novel functionalized derivatives, facilitating the generation of a compound library suitable for screening against various cancer drug targets (Smyth et al., 2010).

Material Science and Luminescence

Miliutina et al. (2018) explore the compound's application in material science, particularly in the synthesis of pyrazolopyridines and benzofuropyridines with strong fluorescence properties. These compounds not only exhibit significant ecto-5'-nucleotidase inhibition properties but also show potential as luminescent materials, highlighting their utility beyond biomedical applications (Miliutina et al., 2018).

Chemical Synthesis and Optimization

The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine, via an efficient one-pot method in ionic liquid is reported by Huang et al. (2011). This methodology is noted for its environmental friendliness, higher yields, and shorter reaction times, indicating the compound's versatility in facilitating chemical reactions (Huang et al., 2011).

Coordination Chemistry and Biological Sensing

Halcrow (2005) discusses the synthesis and complex chemistry of derivatives related to this compound, emphasizing their application in coordination chemistry and biological sensing. This includes the development of luminescent lanthanide compounds for biological applications and iron complexes exhibiting unique thermal and photochemical spin-state transitions, showcasing the compound's adaptability in advanced scientific applications (Halcrow, 2005).

Safety and Hazards

The safety information for “3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with specific kinases, influencing their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with key signaling molecules . Additionally, it can alter the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity . This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can influence metabolic flux and alter the levels of metabolites within cells . For example, this compound may affect the activity of enzymes involved in glycolysis or the citric acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism .

properties

IUPAC Name

3-(4-aminopyrazol-1-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJFMYIDVUTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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